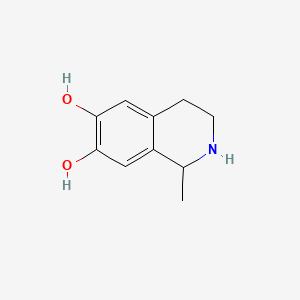

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Description

Propriétés

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRKLUSXDYATLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862117 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Salsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

525-72-4 | |

| Record name | (RS)-Salsolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51619CO22Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Salsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The reaction proceeds via imine formation between dopamine (a catecholamine) and acetaldehyde, followed by cyclization to form the tetrahydroisoquinoline core. The stereochemistry of the product depends on reaction conditions, with acidic media favoring protonation of the intermediate imine and subsequent cyclization.

Key substrates include:

-

Dopamine hydrochloride : Provides the catechol moiety and amine functionality.

-

Acetaldehyde : Serves as the carbonyl source for methyl group introduction at the C1 position.

Optimization of Reaction Conditions

Optimal yields (70–95%) are achieved using:

-

Acidic catalysts : Phosphoric acid (0.1–1.0 M) or hydrochloric acid (pH 2–4).

-

Temperature : 25–60°C, with higher temperatures accelerating cyclization but risking side reactions.

-

Solvent systems : Aqueous buffers or ethanol-water mixtures to enhance solubility of polar intermediates.

Table 1: Comparative Yields Under Varied Acidic Conditions

| Acid Catalyst | Concentration (M) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HCl | 0.5 | 25 | 68 |

| H₃PO₄ | 0.2 | 40 | 83 |

| CH₃COOH | 1.0 | 60 | 72 |

Data adapted from phosphate-catalyzed studies and microfluidic optimizations.

Biomimetic Phosphate-Catalyzed Synthesis

Recent advances employ biomimetic catalysis to improve sustainability and enantioselectivity. Phosphate buffers (pH 5–7) mimic biological conditions, enabling efficient cyclization without strong acids.

Catalytic Cycle and Stereochemical Control

The phosphate ion acts as a bifunctional catalyst:

-

Proton transfer : Stabilizes the imine intermediate through hydrogen bonding.

-

Transition-state organization : Aligns dopamine and acetaldehyde for stereoselective cyclization.

This method achieves enantiomeric excess (ee) values of 85–92% for the (R)-isomer, critical for pharmacological activity.

Scalability and Green Chemistry Benefits

-

Solvent-free conditions : Reactions proceed in aqueous media, reducing organic waste.

-

Catalyst recyclability : Phosphate buffers can be reused for 3–5 cycles without significant yield loss.

Microfluidic Synthesis and Process Intensification

Microfluidic technology enables rapid screening of reaction parameters and continuous production. Ohla et al. demonstrated an integrated system combining synthesis, separation, and analysis on a single chip.

Key Advantages

-

Precision : Laminar flow ensures consistent mixing and temperature control.

-

High-throughput : Simultaneous testing of 8–12 substrates in <30 minutes.

-

Enantioselective separations : On-chip electrophoresis resolves (R)- and (S)-salsolinol with >95% purity.

Table 2: Microfluidic vs. Batch Reactor Performance

| Parameter | Microfluidic Reactor | Batch Reactor |

|---|---|---|

| Reaction Time (min) | 15 | 120 |

| Yield (%) | 89 | 78 |

| Solvent Volume (mL) | 0.5 | 50 |

Data derived from enantioselective synthesis studies.

Industrial-Scale Production Challenges

Purification Strategies

Crude reaction mixtures require multi-step purification:

-

Liquid-liquid extraction : Ethyl acetate removes non-polar impurities.

-

Crystallization : Hydrobromic acid addition precipitates the hydrobromide salt (melting point: 210–215°C).

-

Chromatography : Reverse-phase HPLC achieves >99% purity for pharmaceutical applications.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 1-Méthyl-1,2,3,4-tétrahydro-isoquinoléine-6,7-diol a plusieurs applications de recherche scientifique :

Chimie: Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.

Industrie: Il est utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés bioactifs.

Mécanisme d'action

Le mécanisme d'action du 1-Méthyl-1,2,3,4-tétrahydro-isoquinoléine-6,7-diol implique son interaction avec diverses cibles moléculaires et voies. Il a été démontré qu'il inhibe l'activité des enzymes monoamine oxydase (MAO), qui sont impliquées dans la dégradation des neurotransmetteurs tels que la dopamine et la sérotonine. En inhibant ces enzymes, le composé augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui conduit à ses effets antidépresseurs. De plus, il possède des propriétés antioxydantes qui aident à protéger les neurones du stress oxydatif et de la neurotoxicité.

Applications De Recherche Scientifique

Neuroprotective Properties

Research indicates that 1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol exhibits neuroprotective effects. It has been shown to reduce dopaminergic neuron loss in various models of neurodegeneration. The compound interacts with the dopaminergic system and has been studied for its potential in preventing neurodegenerative diseases such as Parkinson's disease .

Antioxidant Activity

In vitro studies have demonstrated that this compound can effectively reduce oxidative stress markers in neuronal cell cultures exposed to harmful agents. It enhances the activity of endogenous antioxidants, suggesting its utility in preventing neurodegeneration associated with oxidative stress .

Treatment of Neurodegenerative Diseases

The potential use of this compound in treating neurodegenerative diseases is being actively researched. Its ability to inhibit monoamine oxidase (MAO) contributes to increased concentrations of monoamines in the brain, which may alleviate symptoms associated with conditions like Parkinson's disease .

Substance Abuse Disorders

This compound is also being investigated for its role in treating substance abuse disorders. Its neuroprotective properties may help mitigate the effects of drugs on the brain's dopaminergic system .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a precursor in the synthesis of various drugs. Its unique chemical structure allows for modifications that can lead to the development of new therapeutic agents .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuroprotection | Reduced dopaminergic neuron loss | |

| Antioxidant | Decreased oxidative stress markers | |

| Anti-inflammatory | Modulated inflammatory responses |

Table 2: Pharmacological Properties and Mechanisms

| Property | Description | Mechanism of Action |

|---|---|---|

| MAO Inhibition | Reversible inhibition | Increases monoamine levels |

| Neuroprotective | Prevents neurotoxic effects | Antagonizes dopaminergic neurodegeneration |

| Antioxidant Activity | Reduces oxidative stress | Enhances endogenous antioxidant activity |

Case Study 1: Neuroprotection Against MPP+

In a study examining the effects of this compound on neuronal cultures exposed to 1-methyl-4-phenylpyridinium (MPP+), results indicated significant neuroprotection. The compound reduced cell death and preserved dopaminergic function by modulating oxidative stress pathways .

Case Study 2: Synergistic Interactions with Antiepileptic Drugs

Another study explored the interactions between this compound and various antiepileptic drugs (AEDs) in a mouse model. The results showed supra-additive interactions with certain AEDs like clonazepam and gabapentin. This suggests potential clinical benefits when used in combination therapies for seizure management .

Mécanisme D'action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as dopamine and serotonin . By inhibiting these enzymes, the compound increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects. Additionally, it has antioxidant properties that help protect neurons from oxidative stress and neurotoxicity .

Comparaison Avec Des Composés Similaires

Key Observations:

- Hydroxyl vs. Methoxy Groups: Salsolinol’s 6,7-dihydroxy configuration enhances its solubility in polar solvents (e.g., water, ethanol) compared to methoxy-substituted analogs like 6,7-dimethoxy-THIQ, which are more lipophilic . This difference impacts bioavailability and target engagement in neurological tissues.

- N-Methylation: Salsolinol’s N-methylated derivative, N-methyl-(R)-salsolinol, shares structural similarities with MPTP, a compound known to induce Parkinsonian symptoms via selective dopaminergic neuron toxicity .

Pharmacological and Toxicological Profiles

Neuroprotection vs. Neurotoxicity

- Salsolinol: At physiological concentrations (nM–µM), it exhibits antioxidant activity by scavenging reactive oxygen species (ROS). However, chronic accumulation or enzymatic N-methylation converts it into DMDHIQ⁺, which inhibits mitochondrial complex I, akin to MPTP’s metabolite MPP⁺ .

- 6,7-Dimethoxy-THIQ: Demonstrates moderate anti-inflammatory activity but lacks significant neuroprotective effects due to reduced hydrogen-bonding capacity compared to salsolinol .

- MPTP: Non-toxic until metabolized to MPP⁺, which causes irreversible nigrostriatal degeneration. This contrasts with salsolinol, which requires endogenous methylation for toxicity .

Receptor Interactions

- Salsolinol binds to dopamine receptors (D2/D3 subtypes) with lower affinity than dopamine but higher specificity than simpler analogs like 1-methyl-THIQ .

- Methoxy-substituted derivatives (e.g., 6,7-dimethoxy-1-methyl-THIQ) show enhanced binding to adrenergic receptors, suggesting divergent therapeutic applications .

Activité Biologique

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (commonly referred to as salsolinol) is a bioactive compound that has garnered attention in neuropharmacology due to its structural similarity to dopamine and its significant biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings.

Salsolinol is characterized by the following structural formula:

It features hydroxyl groups at positions 6 and 7 on the isoquinoline ring, which are crucial for its reactivity and biological interactions .

Target of Action

Salsolinol primarily interacts with the dopaminergic system , acting as a reversible inhibitor of monoamine oxidase (MAO) enzymes (both MAO-A and MAO-B). This inhibition leads to increased levels of monoamines such as dopamine and serotonin in the brain .

Mode of Action

The compound exerts neuroprotective effects by:

- Inhibiting MAO : This prevents the breakdown of neurotransmitters, thereby enhancing dopaminergic signaling.

- Antioxidant Activity : Salsolinol exhibits free radical scavenging properties that help reduce oxidative stress in neuronal cells .

Biochemical Pathways

Salsolinol is synthesized from 2-phenylethylamine and pyruvate through enzymatic reactions in the brain. Its interaction with various enzymes and proteins alters cellular signaling pathways, influencing gene expression and cellular metabolism .

Neuroprotective Effects

Research indicates that salsolinol protects against neurotoxic agents such as 1-methyl-4-phenylpyridinium ion (MPP+), which is known to induce neuronal cell death. It mitigates oxidative stress and prevents glutamate-induced excitotoxicity .

Antidepressant-Like Effects

Studies have suggested that salsolinol may possess antidepressant-like properties. Its ability to enhance monoamine levels in the brain could contribute to mood regulation, making it a candidate for further investigation in treating depression .

Research Findings

Several studies have explored the biological activity of salsolinol:

Case Studies

- Neurotoxicity Mitigation : In vitro studies showed that salsolinol significantly reduced cell death in neuronal cells exposed to neurotoxins. This effect was attributed to its antioxidant properties and ability to inhibit apoptotic pathways.

- Behavioral Studies : Animal models treated with salsolinol exhibited reduced depressive-like behaviors in forced swim tests, indicating its potential role as an antidepressant .

Q & A

Q. Methodological Guidance

- Structural Validation : Confirm compound identity via NMR and HPLC to rule out impurities .

- Standardized Assays : Replicate studies using consistent cell lines (e.g., SH-SY5Y for neuroprotection) and controls .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 6,7-dimethoxy analogs) to isolate the diol’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.